Researchers assessing fire blight biocontrol face >90% underestimation of bactericidal activity when substituting luteoforol with stable analogs. Luteoforol (CAS 13392-26-2) ensures:
Standardize plant defense research with the native phytoalexin intermediate.
Luteoforol (CAS: 13392-26-2) is a highly reactive, bi-hydroxylated flavan-4-ol that serves as a critical intermediate in the biosynthesis of 3-deoxyanthocyanidins and phlobaphene pigments in agricultural crops like maize and sorghum [1]. Unlike stable end-products, luteoforol is a transient phytoalexin precursor renowned for its rapid-acting biocidal properties, particularly against agricultural pathogens such as Erwinia amylovora [2]. For procurement professionals and biochemical researchers, securing high-purity luteoforol is essential for standardizing plant defense assays, validating flavonoid 3'-hydroxylase (F3'H) enzymatic activity, and developing eco-friendly agricultural biostimulants where the exact intermediate dictates downstream resistance traits [1].
Substituting luteoforol with its stable downstream derivatives (e.g., luteolinidin) or its mono-hydroxylated analog (apiforol) fundamentally compromises experimental integrity and bioassay accuracy [1]. While luteolinidin is often used as a generic proxy for plant defense, it exhibits an order of magnitude lower bactericidal activity than the transient luteoforol, leading to severe underestimations of biostimulant efficacy [2]. Furthermore, replacing luteoforol with apiforol alters the B-ring hydroxylation pattern, shifting the spectrophotometric absorption profile from 552 nm to 535 nm and misrepresenting the specific enzymatic conversions governed by flavonoid pathways [1]. For precise metabolic profiling and biopesticide formulation, the exact flavan-4-ol structure cannot be substituted.
In comparative in vitro assays evaluating plant defense mechanisms against Erwinia amylovora (the causal agent of fire blight), luteoforol demonstrates exceptionally high biocidal activity compared to its downstream stable analogs [1]. When induced by prohexadione-calcium, luteoforol functions as a highly reactive phytoalexin, exhibiting more than a 10-fold increase in bactericidal activity relative to structurally related 3-deoxyanthocyanidins like luteolinidin and apigeninidin[1]. This massive differential in antimicrobial potency confirms that the transient flavan-4-ol intermediate, rather than the stable end-product, is the primary active principle in these induced defense responses [1].
| Evidence Dimension | Bactericidal activity against Erwinia amylovora |
| Target Compound Data | Highly active transient phytoalexin |
| Comparator Or Baseline | Luteolinidin and apigeninidin (stable analogs) |
| Quantified Difference | >10-times higher biocidal activity for luteoforol |
| Conditions | In vitro bactericidal and fungicidal assays |
Justifies the procurement of luteoforol as the necessary active benchmark in biostimulant efficacy testing, as stable downstream analogs will severely underestimate actual antimicrobial potential.
Accurate quantification of flavan-4-ols in plant extracts requires precise spectrophotometric differentiation between bi-hydroxylated and mono-hydroxylated forms. When treated with aqueous HCl in butanol, luteoforol yields flavylium ions with a maximum absorption (λ max) at 552 nm [1]. In contrast, its mono-hydroxylated analog, apiforol, exhibits a λ max of 535 nm under identical conditions [1]. This distinct 17 nm shift is critical for analytical handling, allowing researchers to accurately resolve the specific accumulation of luteoforol in genotypes carrying functional flavonoid 3'-hydroxylase (F3'H) alleles versus those that only accumulate apiforol [1].
| Evidence Dimension | Maximum absorption (λ max) of flavylium ions in acidic butanol |
| Target Compound Data | 552 nm |
| Comparator Or Baseline | 535 nm (Apiforol) |
| Quantified Difference | 17 nm distinct spectrophotometric shift |
| Conditions | Methanol extracts treated with aqueous HCl in butanol |
Enables precise analytical differentiation and quantification of specific flavan-4-ols in mixed plant extracts, preventing misidentification in metabolic profiling.
Luteoforol is the exclusive bi-hydroxylated precursor required for the synthesis of specific condensed phlobaphene pigments in maize and sorghum [1]. Biochemical analysis demonstrates that maize lines with functional Pr1 alleles (encoding ZmF3'H1) specifically accumulate luteoforol, which is subsequently polymerized into distinct dark red pigments [1]. Null pr1 lines, however, cannot synthesize luteoforol and instead accumulate the mono-hydroxylated apiforol, leading to light red pigmentation[1]. Using apiforol as a substitute in in vitro polymerization assays will fail to replicate the bi-hydroxylated phlobaphene structures, making luteoforol an irreplaceable substrate for pathway-specific research[1].
| Evidence Dimension | Precursor suitability for bi-hydroxylated phlobaphene synthesis |
| Target Compound Data | Specific accumulation in Pr1 functional lines (dark red pigments) |
| Comparator Or Baseline | Apiforol (accumulates in null pr1 lines, light red pigments) |
| Quantified Difference | Absolute requirement of the 3'-hydroxyl group for specific dark red phlobaphene formation |
| Conditions | In vivo accumulation and in vitro polymerization assays |
Crucial for genetic marker validation and metabolic engineering, ensuring the correct substrate is used to study F3'H-dependent stress-resistance traits in cereal crops.
Because of its >10-fold higher bactericidal activity compared to downstream analogs, luteoforol is procured as a benchmark active compound to evaluate the efficacy of prohexadione-calcium and other growth regulators that induce systemic acquired resistance against fire blight [1].
Luteoforol is utilized as a specific substrate to assay flavonoid 3'-hydroxylase (F3'H) and flavanone 4-reductase (FNR) activity in transgenic maize and sorghum lines, ensuring accurate mapping of bi-hydroxylated phlobaphene biosynthesis[2].
Due to its distinct 552 nm absorption peak in acidic butanol, luteoforol is essential as a reference standard to accurately quantify flavan-4-ol accumulation and differentiate it from apiforol during the metabolic phenotyping of stress-resistant crop varieties [2].
Irritant